molecular formula C8H6BrIN2 B12098100 8-Bromo-3-iodo-2-methyl-imidazo[1,2-a]pyridine

8-Bromo-3-iodo-2-methyl-imidazo[1,2-a]pyridine

Cat. No.: B12098100
M. Wt: 336.95 g/mol
InChI Key: VFXTWVBHZZYTPU-UHFFFAOYSA-N
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Description

8-Bromo-3-iodo-2-methyl-imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This class of compounds is known for its diverse biological activities and applications in medicinal chemistry. The presence of bromine and iodine atoms in the structure makes it a valuable intermediate for various chemical reactions and functionalizations.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-3-iodo-2-methyl-imidazo[1,2-a]pyridine typically involves the halogenation of 2-methylimidazo[1,2-a]pyridine. The process can be carried out using bromine and iodine in the presence of suitable catalysts and solvents. For instance, the reaction of 2-methylimidazo[1,2-a]pyridine with bromine and iodine in acetic acid can yield the desired product .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale halogenation reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions and improving yield.

Chemical Reactions Analysis

Types of Reactions: 8-Bromo-3-iodo-2-methyl-imidazo[1,2-a]pyridine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents like dimethylformamide.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups replacing the halogens, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

8-Bromo-3-iodo-2-methyl-imidazo[1,2-a]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Bromo-3-iodo-2-methyl-imidazo[1,2-a]pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biological pathways. The presence of halogens can enhance its binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

Uniqueness: 8-Bromo-3-iodo-2-methyl-imidazo[1,2-a]pyridine is unique due to the presence of both bromine and iodine atoms, which can significantly influence its reactivity and biological activity. This dual halogenation can provide enhanced properties compared to compounds with only one halogen atom.

Properties

Molecular Formula

C8H6BrIN2

Molecular Weight

336.95 g/mol

IUPAC Name

8-bromo-3-iodo-2-methylimidazo[1,2-a]pyridine

InChI

InChI=1S/C8H6BrIN2/c1-5-7(10)12-4-2-3-6(9)8(12)11-5/h2-4H,1H3

InChI Key

VFXTWVBHZZYTPU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2C=CC=C(C2=N1)Br)I

Origin of Product

United States

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